Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate is a complex organic compound with the molecular formula C18H20Cl3NO4 and a molecular weight of 420.7 g/mol . This compound is notable for its unique structure, which includes a cyclohexene ring, a phenyl group, and a trichloroethoxycarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate involves several steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which is then further processed through multiple steps to obtain the final product .
Chemical Reactions Analysis
Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethoxycarbonylamino group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohexane-1-carboxylate: This compound has a similar structure but lacks the double bond in the cyclohexene ring.
Ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclopentane-1-carboxylate: This compound has a cyclopentane ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAZUKUMSATHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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